2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine

Description

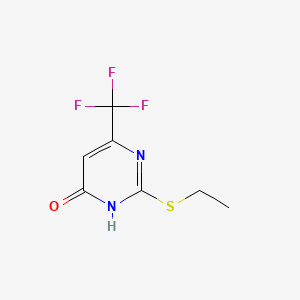

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine (CAS: 657-58-9) is a fluorinated pyrimidine derivative with the molecular formula C₇H₇F₃N₂OS and a molecular weight of 224.2 g/mol . Its structure features a pyrimidine ring substituted with:

- A trifluoromethyl group at position 6, enhancing lipophilicity and metabolic stability.

- A hydroxyl group at position 4, contributing to hydrogen-bonding interactions.

- An ethylthio group at position 2, influencing electronic properties and reactivity.

This compound is primarily utilized in pharmaceutical and agrochemical research due to its structural versatility. However, its pharmacological profile remains less explored compared to analogs .

Propriétés

IUPAC Name |

2-ethylsulfanyl-4-(trifluoromethyl)-1H-pyrimidin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2OS/c1-2-14-6-11-4(7(8,9)10)3-5(13)12-6/h3H,2H2,1H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRGYWVPMIRUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CC(=O)N1)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20428702 | |

| Record name | 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-58-9 | |

| Record name | 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20428702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine typically involves the reaction of 2-chloro-4-hydroxy-6-trifluoromethylpyrimidine with ethanethiol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the ethylthio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine undergoes various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Modified pyrimidine derivatives.

Substitution: Various substituted pyrimidine compounds.

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Antiviral Activity

One of the primary applications of 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine is in the treatment of viral infections, particularly those caused by retroviruses such as HIV. Research indicates that this compound acts as an inhibitor of viral reverse transcriptase, an enzyme critical for the replication of HIV. By inhibiting this enzyme, the compound can potentially reduce viral load in infected individuals, making it a candidate for further development in antiviral therapies .

1.2 Antitumor Properties

The compound has also been studied for its antitumor properties. Various derivatives of pyrimidine compounds have shown efficacy against different tumor types. In particular, studies have indicated that this compound and its analogs exhibit activity against specific cancer cell lines, suggesting potential use in cancer treatment protocols .

HIV Treatment Studies

A notable study highlighted the effectiveness of pyrimidine-thioalkyl compounds, including this compound, in inhibiting HIV replication in vitro. The study demonstrated a significant reduction in viral load among treated cells compared to controls, underscoring the compound's potential as an antiviral agent .

Antitumor Efficacy

In another investigation, researchers evaluated the antitumor activity of this compound against various cancer cell lines. The results showed that the compound induced apoptosis in cancer cells while sparing normal cells, indicating a selective mechanism that could be harnessed for therapeutic purposes .

Mécanisme D'action

The mechanism of action of 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The ethylthio and hydroxy groups contribute to its reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Reactivity Trends :

- Hydroxyl and trifluoromethyl groups likely reduce electrophilicity at C4 and C6, limiting cross-coupling reactions observed in halogenated pyrimidines .

Activité Biologique

2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various mechanisms of action and has been studied for its effects on different biological systems.

Chemical Structure and Properties

The chemical formula of this compound is C₉H₈F₃N₃OS, with a molecular weight of approximately 237.06 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes, particularly bacterial beta-lactamases. This inhibition can lead to increased efficacy of beta-lactam antibiotics by preventing bacterial resistance mechanisms. Additionally, the compound may influence various signaling pathways involved in inflammation and immune response modulation.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that this compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria, including resistant strains.

- It acts as a suicide inhibitor for beta-lactamase enzymes, which are critical in bacterial resistance against beta-lactam antibiotics. This mechanism enhances the effectiveness of existing antibiotics by overcoming resistance.

-

Anti-inflammatory Effects :

- Research indicates that this compound may modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This potential makes it a candidate for treating inflammatory diseases.

-

Antiviral Properties :

- Preliminary studies suggest antiviral activity against certain viruses, although more research is needed to fully elucidate these effects.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated:

- E. coli : Minimum Inhibitory Concentration (MIC) = 16 µg/mL

- Staphylococcus aureus : MIC = 8 µg/mL

These findings suggest robust activity against clinically relevant pathogens.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that treatment with this compound resulted in a significant reduction in IL-6 production in macrophage cell lines, highlighting its potential as an anti-inflammatory agent.

Comparative Analysis

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | Beta-lactamase inhibition |

| Similar Pyrimidine Derivative A | Moderate | No | Unknown |

| Similar Pyrimidine Derivative B | Yes | Moderate | Unknown |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Ethylthio-4-hydroxy-6-trifluoromethylpyrimidine, and how can purity be ensured?

- Methodology : Begin with a nucleophilic substitution reaction at the pyrimidine core. For example, introduce the ethylthio group via reaction with ethanethiol under alkaline conditions. Use reflux in a solvent like tetrahydrofuran (THF) with triethylamine (EtN) as a base to drive the reaction . Monitor progress via thin-layer chromatography (TLC) and confirm purity using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. For trifluoromethyl group stability, ensure anhydrous conditions and inert atmospheres .

- Characterization : Combine H/C NMR to confirm substituent positions, and use mass spectrometry (MS) to verify molecular weight. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound?

- Hazard Mitigation : Use personal protective equipment (PPE) including gloves, goggles, and fume hoods. The compound’s trifluoromethyl and ethylthio groups may generate toxic byproducts (e.g., HF or sulfur oxides) upon decomposition. Follow H315/H319/H335 hazard codes: avoid inhalation, skin contact, and eye exposure .

- Waste Management : Segregate waste into halogenated organic containers. Collaborate with certified waste disposal services for incineration or neutralization, as improper handling risks environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when varying synthetic methods?

- Case Study : If yields differ between THF and dimethylformamide (DMF) solvents, analyze reaction kinetics. For instance, THF may favor slower, more controlled substitutions, while DMF’s high polarity accelerates reactions but risks side products like over-alkylation . Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) and validate via gas chromatography (GC-MS) to quantify byproducts.

Q. What advanced techniques are recommended for studying this compound’s pharmacological potential?

- Experimental Design : Screen for enzyme inhibition (e.g., kinase assays) using fluorometric or colorimetric substrates. The trifluoromethyl group enhances metabolic stability, making the compound a candidate for in vitro cytotoxicity studies .

- Data Analysis : Apply molecular docking simulations to predict binding affinity to target proteins (e.g., cancer-related kinases). Cross-validate with in vivo pharmacokinetic studies in model organisms to assess bioavailability and toxicity .

Q. How can spectral data inconsistencies be addressed during structural elucidation?

- Troubleshooting : If NMR peaks for the hydroxy group are obscured, employ deuterated solvents (DMSO-d) and 2D NMR techniques (HSQC, HMBC) to resolve overlapping signals . For ambiguous mass spectrometry results, use high-resolution MS (HRMS) to distinguish isotopic patterns of fluorine vs. sulfur .

Methodological Considerations

Q. What analytical strategies distinguish this compound from structurally similar pyrimidines?

- Differentiation : Use X-ray crystallography to confirm the 4-hydroxy and 6-trifluoromethyl substitution pattern. Compare with analogs like 2-Amino-4-hydroxy-6-trifluoromethylpyrimidine by analyzing hydrogen-bonding networks in crystal structures .

- Quantitative Analysis : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Optimize mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to achieve baseline separation from impurities .

Q. What strategies improve scalability without compromising yield?

- Process Optimization : Transition from batch to flow chemistry for continuous synthesis. This reduces reaction time and improves heat transfer, critical for exothermic steps like trifluoromethylation. Validate scalability using pilot-scale reactors and in-line FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.